molecular formula C8H14N8O4S2 B11502413 1,1'-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole]

1,1'-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole]

Cat. No.: B11502413
M. Wt: 350.4 g/mol
InChI Key: WZCYMSDJNBAHKW-UHFFFAOYSA-N
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Description

1,1’-Ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] is a compound that belongs to the class of bistetrazoles. These compounds are known for their high-energy density and potential applications in various fields, including materials science and chemistry. The unique structure of 1,1’-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1,1’-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] typically involves the reaction of ethane-1,2-diylbis(5-aminotetrazole) with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The ethylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and sodium hydride.

Scientific Research Applications

1,1’-Ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other high-energy materials and bistetrazole derivatives.

    Biology: The compound’s unique structure allows it to be used in the study of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with high specificity and efficacy.

    Industry: The compound’s high-energy density makes it suitable for use in propellants, explosives, and other energetic materials.

Mechanism of Action

The mechanism of action of 1,1’-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The ethylsulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1,1’-Ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] can be compared with other similar compounds, such as:

    1,2-Di(1H-tetrazol-5-yl)ethane: This compound has a similar bistetrazole structure but lacks the ethylsulfonyl groups, resulting in different chemical properties and applications.

    (E)-1,2-Di(1H-tetrazol-5-yl)ethene: This compound has an ethene linkage instead of an ethane linkage, leading to differences in stability and reactivity.

    (E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol):

The unique presence of ethylsulfonyl groups in 1,1’-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole] enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H14N8O4S2

Molecular Weight

350.4 g/mol

IUPAC Name

5-ethylsulfonyl-1-[2-(5-ethylsulfonyltetrazol-1-yl)ethyl]tetrazole

InChI

InChI=1S/C8H14N8O4S2/c1-3-21(17,18)7-9-11-13-15(7)5-6-16-8(10-12-14-16)22(19,20)4-2/h3-6H2,1-2H3

InChI Key

WZCYMSDJNBAHKW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=NN1CCN2C(=NN=N2)S(=O)(=O)CC

Origin of Product

United States

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